Fmoc-2-amino-4,4,4-trifluorobutyric acid

Asymmetric Synthesis Process Chemistry Peptide Drug Manufacturing

This Fmoc-protected fluorinated amino acid enables leucine bioisosteric replacement in peptide drug candidates, conferring enhanced lipophilicity, metabolic stability (up to 72-fold half-life extension), and β-sheet stabilization (up to 0.35 kcal·mol⁻¹·residue⁻¹). Validated scalable synthesis supports multi-hundred-gram production with >99% ee. Ideal for medicinal chemistry, biopharmaceutical, and diagnostic scaffold development. Key differentiation: synthetically accessible leucine bioisostere with a CF₃ pharmacophore not found in standard Fmoc-amino acids.

Molecular Formula C19H16F3NO4
Molecular Weight 379.3 g/mol
CAS No. 1219145-37-5
Cat. No. B1390377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-2-amino-4,4,4-trifluorobutyric acid
CAS1219145-37-5
Molecular FormulaC19H16F3NO4
Molecular Weight379.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(F)(F)F)C(=O)O
InChIInChI=1S/C19H16F3NO4/c20-19(21,22)9-16(17(24)25)23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25)
InChIKeyCHNDOSLXDQUFJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-2-amino-4,4,4-trifluorobutyric Acid (CAS 1219145-37-5) for Solid-Phase Peptide Synthesis and Fluorinated Peptide Design


Fmoc-2-amino-4,4,4-trifluorobutyric acid (Fmoc-TFBA) is a fluorinated, non-proteinogenic amino acid derivative with molecular formula C₁₉H₁₆F₃NO₄ and molecular weight 379.33 g/mol . The compound serves as an Fmoc-protected building block for solid-phase peptide synthesis (SPPS) . Its defining structural feature—the 4,4,4-trifluorobutanoic acid side chain—enables its use as a bioisostere of leucine in drug design [1]. The trifluoromethyl group confers enhanced lipophilicity, metabolic stability, and β-sheet stabilization potential [1][2].

Why Fmoc-2-amino-4,4,4-trifluorobutyric Acid Cannot Be Replaced by Standard Fmoc-Amino Acids in Fluorinated Peptide Synthesis


Standard Fmoc-protected amino acids lack the trifluoromethyl group, a critical pharmacophore that fundamentally alters physicochemical and pharmacokinetic properties. Substituting Fmoc-TFBA with a hydrocarbon analog like Fmoc-Leucine eliminates the enhanced lipophilicity, metabolic stability, and protein-stabilization effects conferred by fluorine substitution [1][2]. Conversely, alternative fluorinated building blocks such as Fmoc-5,5,5-trifluoroleucine or Fmoc-hexafluoroleucine present different steric demands, fluorine content, and synthetic accessibility [2]. Fmoc-TFBA occupies a unique position as a leucine bioisostere that is synthetically accessible on multi-hundred-gram scale with >99% enantiomeric purity—a combination of attributes not uniformly available across the class of fluorinated amino acids [1][3].

Quantitative Differentiation of Fmoc-2-amino-4,4,4-trifluorobutyric Acid: Comparative Evidence for Procurement Decisions


Scalable Enantiomeric Purity: >99% ee with Demonstrated Multi-Hundred-Gram Production

The (S)-enantiomer of Fmoc-TFBA is produced via a validated, large-scale asymmetric synthesis that delivers >99% enantiomeric excess (ee) and has been reliably reproduced to generate over 300 g of target product [1]. This represents a significant practical advantage over alternative fluorinated amino acids like Fmoc-hexafluoroleucine, for which comparable scale-up protocols with documented enantiopurity are not as readily available in the peer-reviewed literature [1].

Asymmetric Synthesis Process Chemistry Peptide Drug Manufacturing

β-Sheet Protein Stabilization: ΔΔG = 0.35 kcal·mol⁻¹·residue⁻¹ Over Hydrocarbon Analog

In a head-to-head thermal denaturation study of the protein G B1 domain, substitution with (S)-2-amino-4,4,4-trifluorobutyric acid (Atb) yielded a more stable protein compared to the hydrocarbon analog α-aminobutyric acid (Abu) [1]. The fluorinated residue increased protein stability by up to 0.35 kcal·mol⁻¹·residue⁻¹, demonstrating a direct quantifiable stabilization effect attributable to fluorine substitution [1].

Protein Engineering Biophysical Chemistry Fluorine Stabilization Effect

Peptide Metabolic Stability: 72-Fold Half-Life Extension in CF₃-Modified Analog

While direct plasma stability data for peptides containing Fmoc-TFBA are not publicly available, class-level inference from structurally analogous CF₃-modified peptides demonstrates the profound impact of trifluoromethyl substitution on metabolic stability [1]. Modification of the neuropeptide endomorphin-1 with a CF₃-containing amino acid increased plasma half-life 72-fold compared to the unmodified peptide [1].

Peptide Therapeutics Pharmacokinetics Plasma Stability

Validated Leucine Bioisostere: Enabling Rational Fluorination in Peptide Drug Design

Fmoc-TFBA is explicitly recognized in the primary literature as a bioisostere of the leucine moiety, with the trifluoromethyl group serving as a metabolically stable replacement for the isopropyl group of leucine [1]. This allows for the strategic introduction of fluorine into leucine-containing peptides without altering the backbone structure or side-chain steric footprint, a design principle not applicable to non-fluorinated Fmoc-Leucine or bulkier perfluorinated analogs [1][2].

Medicinal Chemistry Bioisosteric Replacement Peptide Drug Discovery

High-Impact Application Scenarios for Fmoc-2-amino-4,4,4-trifluorobutyric Acid Based on Quantitative Evidence


Large-Scale Synthesis of Enantiopure Fluorinated Peptide Therapeutics

Procurement of Fmoc-TFBA for projects requiring multi-gram to kilogram quantities of enantiomerically pure (>99% ee) fluorinated building blocks. The validated scalable synthesis detailed in Molecules 2019 [1] provides a reliable supply chain for manufacturing peptide drugs where leucine bioisosteric replacement with a CF₃ group is desired.

Engineering β-Sheet Proteins with Enhanced Thermal Stability

Incorporation of Fmoc-TFBA into β-sheet proteins (e.g., antibody fragments, biosensor scaffolds) to increase thermal stability. The documented stabilization effect of up to 0.35 kcal·mol⁻¹·residue⁻¹ over hydrocarbon analogs [1] provides a quantifiable design advantage for biopharmaceutical and diagnostic applications.

Design of Metabolically Stable Peptide Drug Candidates

Use of Fmoc-TFBA as a leucine bioisostere to improve the plasma stability of peptide leads. Class-level evidence showing a 72-fold half-life extension for CF₃-modified peptides [1] supports its utility in early-stage medicinal chemistry campaigns targeting improved pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-2-amino-4,4,4-trifluorobutyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.